molecular formula C12H12FNO2 B8346679 5-fluoro-8-propoxy-1H-quinolin-4-one

5-fluoro-8-propoxy-1H-quinolin-4-one

Cat. No.: B8346679
M. Wt: 221.23 g/mol
InChI Key: RWVOYTUZGSYRDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-8-propoxy-1H-quinolin-4-one is a useful research compound. Its molecular formula is C12H12FNO2 and its molecular weight is 221.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12FNO2

Molecular Weight

221.23 g/mol

IUPAC Name

5-fluoro-8-propoxy-1H-quinolin-4-one

InChI

InChI=1S/C12H12FNO2/c1-2-7-16-10-4-3-8(13)11-9(15)5-6-14-12(10)11/h3-6H,2,7H2,1H3,(H,14,15)

InChI Key

RWVOYTUZGSYRDD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=C(C=C1)F)C(=O)C=CN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-[(5-Fluoro-2-propoxyphenylamino)methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione (7.6 g, 23.5 mmol) was added to diphenyl ether (15 ml), and the mixture was heated using a mantle heater, and then kept under reflux for 2 hours. After the reaction mixture was cooled to room temperature, ethyl acetate (5 ml) and n-hexane (10 ml) were added. The resulting mixture was stirred and the resultant insoluble matter was collected by filtration. The filtrate was recrystallized from an ethyl acetate-n-hexane mixed solvent to thereby obtain 3.15 g of powdery dark brown 5-fluoro-8-propoxy-1H-quinolin-4-one (yield: 61%).
Name
5-[(5-Fluoro-2-propoxyphenylamino)methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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